1H-pyrazolo[3,4-b]pyrazine
Overview
Description
1H-pyrazolo[3,4-b]pyrazine is a derivative of pyrazoloquinoline . It has been identified as a highly selective SHP2 allosteric inhibitor .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyrazine involves various methods, including Friedländer condensation . In one study, a 1H-pyrazolo[3,4-b]pyrazine derivative was synthesized using the SHP2 allosteric inhibitor IACS-13909 as a lead drug for structural derivation and modification .
Molecular Structure Analysis
The molecular formula of 1H-pyrazolo[3,4-b]pyrazine is C5H4N4 . Its molecular weight is 120.11 g/mol . The compound has a topological polar surface area of 54.5 Ų . The structure of 1H-pyrazolo[3,4-b]pyrazine includes a pyrrole ring and a pyrazine ring .
Physical And Chemical Properties Analysis
1H-pyrazolo[3,4-b]pyrazine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 120.043596145 g/mol .
Scientific Research Applications
Biomedical Applications
- Scientific Field : Biomedical Research
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-pyrazolo[3,4-b]pyrazine, have been synthesized and studied for their potential biomedical applications .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
TRK Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Neurodegenerative Disorders
- Scientific Field : Neurology
- Summary of Application : Pyrazolines, including derivatives of 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine, have shown potential applications in the treatment of neurodegenerative disorders.
- Methods of Application : These compounds have been synthesized and evaluated for their anticholinesterase effects.
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source.
Organic Light Emitting Devices
- Scientific Field : Material Science
- Summary of Application : Certain pyrazolo[3,4-b]pyrazines have wide applications in the chemical industry such as organic light emitting devices .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Fluorescent Sensors
- Scientific Field : Analytical Chemistry
- Summary of Application : Pyrazolo[3,4-b]pyrazines are used in fluorescent sensors .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Nonlinear Optical Materials
- Scientific Field : Optics
- Summary of Application : Pyrazolo[3,4-b]pyrazines are used in nonlinear optical materials .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Agriculture
- Scientific Field : Agriculture
- Summary of Application : Pyrrolopyrazine derivatives, which include 1H-pyrazolo[3,4-b]pyrazine, have potential use in agriculture .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Metal Organic Materials
- Scientific Field : Material Science
- Summary of Application : Certain pyrazolo[3,4-b]pyrazines are used in metal organic materials .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Disperse Dyes
- Scientific Field : Textile Industry
- Summary of Application : Pyrazolo[3,4-b]pyrazines are used in disperse dyes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZGQYREBDXECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512807 | |
Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyrazine | |
CAS RN |
272-60-6 | |
Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Diaza-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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